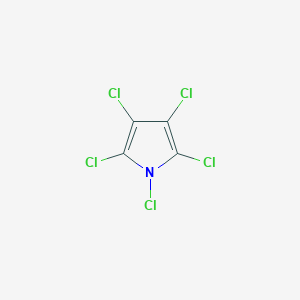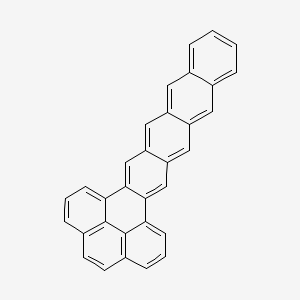
1,2,3,4,5-Pentachloro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-1H-pyrrole is a highly chlorinated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The presence of five chlorine atoms significantly alters its chemical properties, making it an interesting subject for various chemical studies. This compound is known for its high reactivity due to the electron-withdrawing effects of the chlorine atoms, which make the pyrrole ring highly electron-deficient.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-1H-pyrrole can be synthesized through several methods. One common approach involves the chlorination of pyrrole using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination. Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which can provide better control over the reaction conditions and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-1H-pyrrole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyrrole ring, nucleophiles readily attack the carbon atoms, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can remove chlorine atoms, leading to partially or fully dechlorinated pyrrole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reduction.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, dechlorinated pyrroles, and oxidized pyrrole compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
科学研究应用
1,2,3,4,5-Pentachloro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-1H-pyrrole involves its interaction with various molecular targets. The electron-deficient nature of the pyrrole ring allows it to form strong interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential antimicrobial effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
相似化合物的比较
Similar Compounds
Pentachloropyridine: Another highly chlorinated heterocyclic compound with similar reactivity and applications.
Pentachlorobenzene: A chlorinated aromatic compound with different structural properties but similar electron-withdrawing effects.
Tetrachloropyrrole: A less chlorinated derivative of pyrrole with slightly different reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-1H-pyrrole is unique due to its high degree of chlorination, which imparts distinct chemical properties. Its high reactivity and electron-deficient nature make it a valuable compound for various chemical and biological studies. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
3123-41-9 |
|---|---|
分子式 |
C4Cl5N |
分子量 |
239.3 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloropyrrole |
InChI |
InChI=1S/C4Cl5N/c5-1-2(6)4(8)10(9)3(1)7 |
InChI 键 |
ZWGAIGOJKXQZMC-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)













